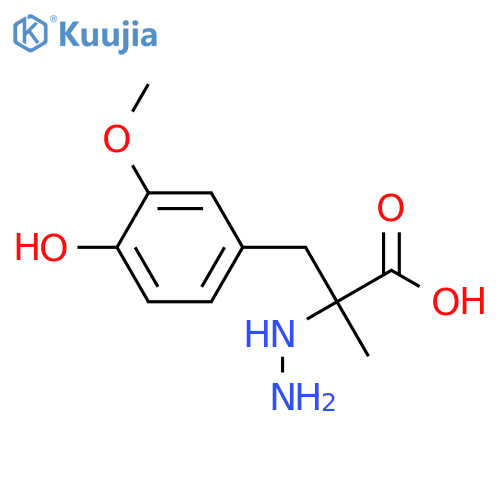Cas no 85933-19-3 (3-O-Methyl Carbidopa)

3-O-Methyl Carbidopa structure
商品名:3-O-Methyl Carbidopa
CAS番号:85933-19-3
MF:C11H16N2O4
メガワット:240.255743026733
MDL:MFCD26142862
CID:827272
PubChem ID:329749234
3-O-Methyl Carbidopa 化学的及び物理的性質
名前と識別子
-
- 3-O-Methylcarbidopa
- 2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
- A-Hydrazino-4-hydroxy-3-methoxy-
- A-methylbenzenepropanoic Acid
- A-methylhydrocinnamic Acid
- Carbidopa Related CoMpound A
- (RS)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid
- Benzenepropanoic acid, α-hydrazino-4-hydroxy-3-methoxy-α-methyl- (9CI)
- Hydrocinnamic acid, α-hydrazino-4-hydroxy-3-methoxy-α-methyl- (7CI)
- α-Hydrazinyl-4-hydroxy-3-methoxy-α-methylbenzenepropanoic acid (ACI)
- 3-O-Methyl Carbidopa
-
- MDL: MFCD26142862
- インチ: 1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)
- InChIKey: CZEXQBQCMOVXGP-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC1C=C(OC)C(O)=CC=1)(C)NN)O
計算された属性
- せいみつぶんしりょう: 240.111007g/mol
- ひょうめんでんか: 0
- XLogP3: -1.8
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 240.111007g/mol
- 単一同位体質量: 240.111007g/mol
- 水素結合トポロジー分子極性表面積: 105Ų
- 重原子数: 17
- 複雑さ: 274
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 104.81000
- LogP: 1.34110
3-O-Methyl Carbidopa 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M294590-100mg |
3-O-Methyl Carbidopa |
85933-19-3 | 100mg |
$ 1978.00 | 2023-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031649-25mg |
3-O-Methyl Carbidopa |
85933-19-3 | 25mg |
¥17239 | 2024-05-21 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O45170-25mg |
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid |
85933-19-3 | 25mg |
¥17238.0 | 2021-09-08 | ||
| Enamine | EN300-364856-1.0g |
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid |
85933-19-3 | 1.0g |
$0.0 | 2023-03-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1095517-25MG |
85933-19-3 | 25MG |
¥15211.09 | 2023-01-05 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-482750-10mg |
3-O-Methyl Carbidopa, |
85933-19-3 | 10mg |
¥3234.00 | 2023-09-05 | ||
| TRC | M294590-50mg |
3-O-Methyl Carbidopa |
85933-19-3 | 50mg |
$ 1085.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-482750-10 mg |
3-O-Methyl Carbidopa, |
85933-19-3 | 10mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-482750A-25mg |
3-O-Methyl Carbidopa, |
85933-19-3 | 25mg |
¥6265.00 | 2023-09-05 | ||
| A2B Chem LLC | AH90326-25mg |
3-O-Methylcarbidopa |
85933-19-3 | 25mg |
$788.00 | 2024-04-19 |
3-O-Methyl Carbidopa 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
